molecular formula C14H8NNaO5S B12687051 Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 85153-24-8

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12687051
CAS No.: 85153-24-8
M. Wt: 325.27 g/mol
InChI Key: XKIMJXDZKINLLY-UHFFFAOYSA-M
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Description

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is an organic compound known for its unique chemical structure and properties. It is a derivative of anthraquinone, which is an aromatic organic compound. This compound is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. One common method includes the sulfonation of anthraquinone followed by the introduction of an amino group. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The amino and sulphonate groups can participate in substitution reactions, often facilitated by acidic or basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can form reactive oxygen species (ROS) under certain conditions, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate can be compared with other anthraquinone derivatives such as:

    Anthraquinone: The parent compound, used widely in dye production and as a precursor for other derivatives.

    1-amino-4-hydroxyanthraquinone: Known for its use in dyeing textiles and as a pigment.

    9,10-dihydroanthracene-9,10-α,β-succinimide: Studied for its anti-inflammatory and cytotoxic properties

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

CAS No.

85153-24-8

Molecular Formula

C14H8NNaO5S

Molecular Weight

325.27 g/mol

IUPAC Name

sodium;8-amino-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C14H9NO5S.Na/c15-11-3-1-2-9-12(11)14(17)10-6-7(21(18,19)20)4-5-8(10)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1

InChI Key

XKIMJXDZKINLLY-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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